molecular formula C20H24N4O2S B2442514 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1172904-54-9

1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2442514
CAS No.: 1172904-54-9
M. Wt: 384.5
InChI Key: GYQCAJJVOMAHBL-UHFFFAOYSA-N
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Description

1-Benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic chemical compound designed for research and development applications. It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its versatile biological interactions. The benzimidazole structure is a key pharmacophore in a variety of physiologically active compounds and is considered a structural isostere of naturally occurring nucleotides, allowing it to interact effectively with biopolymers such as enzymes and receptors . This specific derivative is substituted with a benzyl group at the 1-position and a (4-(methylsulfonyl)piperazin-1-yl)methyl group at the 2-position. The piperazine ring is a common feature in many bioactive molecules and pharmaceuticals, contributing to desired physicochemical properties and molecular recognition . The methylsulfonyl group adds polarity and can be a key moiety in optimizing binding affinity and selectivity. Benzimidazole derivatives have garnered significant interest in scientific research for their wide range of potential pharmacological activities. The structural features of this compound suggest it is a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Research into analogous compounds has indicated potential in areas such as enzyme inhibition and receptor antagonism/agonism, making this a compound of interest for hit-to-lead optimization campaigns in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-27(25,26)23-13-11-22(12-14-23)16-20-21-18-9-5-6-10-19(18)24(20)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQCAJJVOMAHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazole
  • 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine

Uniqueness

1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The structural formula is represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has been evaluated for its potential anticancer effects, particularly in inhibiting cancer cell proliferation.

The biological activity of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is thought to involve interactions with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole and similar compounds reveals distinct differences in their biological profiles.

Compound NameStructureBiological Activity
1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazoleStructureModerate anticancer activity
5-methyl-2-(4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidineStructureStrong MAO-B inhibition

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Activity : In vitro studies indicated that the compound significantly inhibited the growth of various cancer cell lines. For instance, a study reported a reduction in cell viability by over 60% at concentrations greater than 10 µM.
  • MAO Inhibition : The compound has shown potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. Docking studies demonstrated strong binding affinity to the active site of MAO-B, suggesting a mechanism for its neuroprotective effects .
  • Cytotoxicity Studies : Assessments revealed that at therapeutic concentrations, the compound exhibited low cytotoxicity towards normal human cells, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound’s analogs?

  • Methodological Answer :
  • Standardized Reaction Logs : Document exact equivalents of reagents (e.g., 1.2 eq. of 4-(methylsulfonyl)piperazine), solvent batch numbers, and humidity levels during sensitive steps .
  • Collaborative Validation : Share synthetic intermediates with third-party labs for independent NMR and LC-MS verification .

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